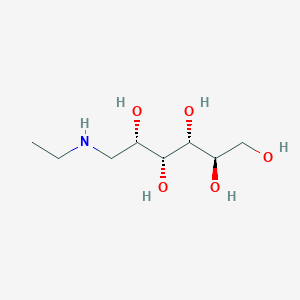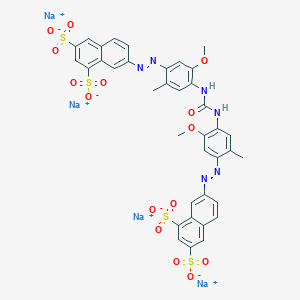
C.I. Direct Orange 72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Direct Orange 72 is a water-soluble azo dye that is commonly used in the textile industry for dyeing natural and synthetic fibers. This dye is also known as Direct Fast Orange SE, Direct Orange SE, and Direct Orange S-2R. The color of this dye is orange-yellow, and it has a molecular formula of C16H12N4O5S2Na2. In recent years, C.I. Direct Orange 72 has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of C.I. Direct Orange 72 is not well understood. However, it is known that the dye can interact with various biological molecules, such as proteins, nucleic acids, and lipids. The interaction between the dye and these molecules can lead to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
C.I. Direct Orange 72 has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. The dye has also been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Moreover, C.I. Direct Orange 72 has been shown to disrupt the function of mitochondria, the energy-producing organelles in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C.I. Direct Orange 72 has several advantages for lab experiments. It is a water-soluble dye that can easily be dissolved in aqueous solutions. The dye is also stable under various experimental conditions, such as pH and temperature. However, the dye has some limitations. It can interact with various biological molecules, making it difficult to interpret the results of experiments. Moreover, the dye can induce toxicity in cells, leading to false-positive results.
Direcciones Futuras
There are several future directions for the application of C.I. Direct Orange 72 in scientific research. One direction is to use the dye as a fluorescent probe for studying the interaction between nanoparticles and biological systems. Another direction is to use the dye as a marker for studying the transport and distribution of drugs in the body. Moreover, the dye can be used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment. Further research is needed to fully understand the potential applications of C.I. Direct Orange 72 in various fields.
In conclusion, C.I. Direct Orange 72 is a water-soluble azo dye that has gained attention in scientific research due to its potential applications in various fields. The dye has been used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment, as a fluorescent probe for sensing metal ions in aqueous solutions, and as a marker for studying the transport and distribution of nanoparticles in biological systems. Further research is needed to fully understand the potential applications of C.I. Direct Orange 72 in various fields.
Métodos De Síntesis
C.I. Direct Orange 72 is synthesized by diazotizing 4-amino-2,5-dimethoxybenzenesulfonic acid and coupling with 2-naphthol-6-sulfonic acid. The synthesis process involves several steps, including diazotization, coupling, and purification. The purity of the dye is critical for its application in scientific research.
Aplicaciones Científicas De Investigación
C.I. Direct Orange 72 has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the adsorption and degradation of azo dyes in wastewater treatment. The dye has also been used as a fluorescent probe for sensing metal ions in aqueous solutions. Moreover, C.I. Direct Orange 72 has been used as a marker for studying the transport and distribution of nanoparticles in biological systems.
Propiedades
Número CAS |
12217-64-0 |
|---|---|
Nombre del producto |
C.I. Direct Orange 72 |
Fórmula molecular |
C37H28N6Na4O15S4 |
Peso molecular |
1016.9 g/mol |
Nombre IUPAC |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clave InChI |
DQZDXNOLPPLSFD-UHFFFAOYSA-J |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
12217-64-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




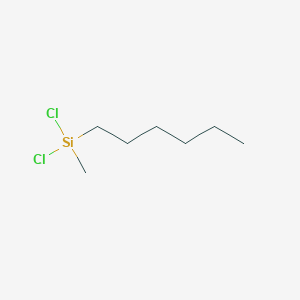
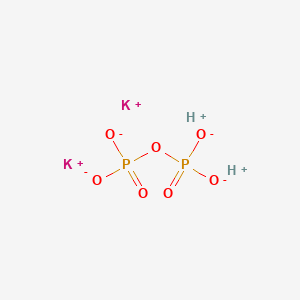
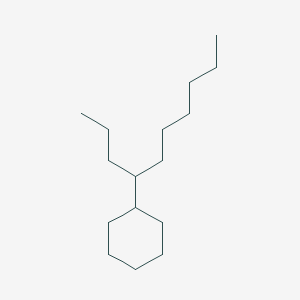
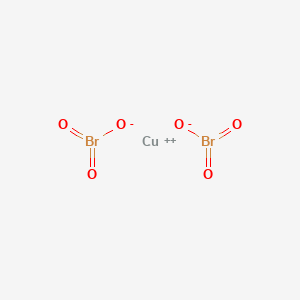
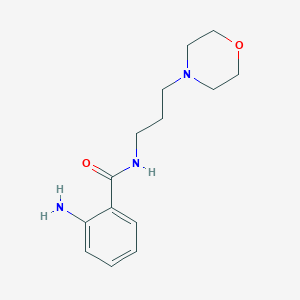
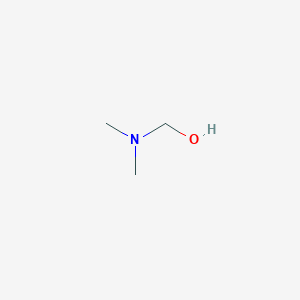
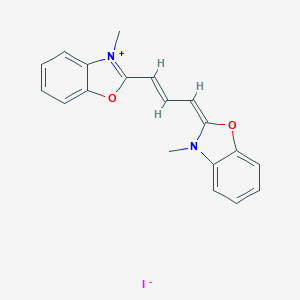
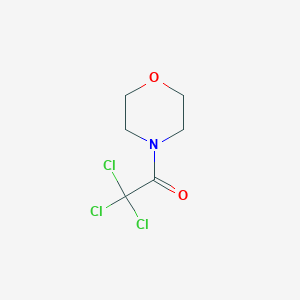
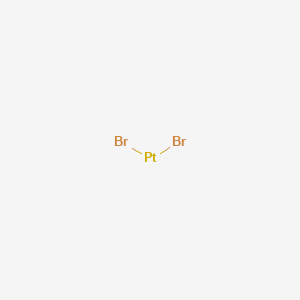
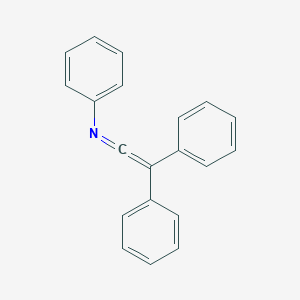
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
